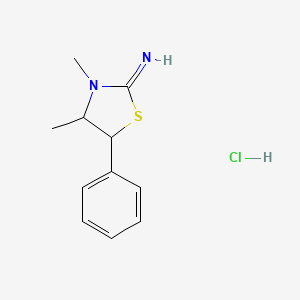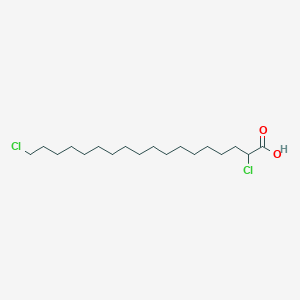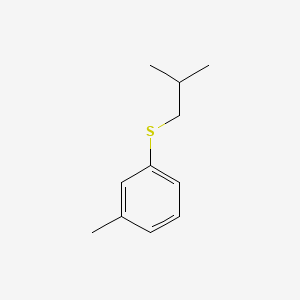![molecular formula C15H11N3O3 B13759644 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide CAS No. 78017-86-4](/img/structure/B13759644.png)
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide is a complex organic compound with the molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol . This compound is characterized by its unique structure, which includes multiple pyridine rings and oxido groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide typically involves the oxidation of 2,2’:6’,2’'-terpyridine . The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels to ensure the selective oxidation of the pyridine rings. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxido groups makes it susceptible to further oxidation reactions, which can lead to the formation of higher oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism by which 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme. The pathways involved often include redox reactions, where the compound either donates or accepts electrons, leading to changes in the activity of the target molecules .
類似化合物との比較
Similar compounds to 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide include:
- 2,2’:6’,2’'-terpyridine tri-N-oxide
- 2,2’:6’,2’‘-terpyridine-1,1’,1’'-trisoxide
- 2,2’,6’,2’‘-terpyridine-1,1’,1’'-trioxide
- 2,2’:6’,2’‘-terpyridine N,N’,N’'-trioxide
- 2,2’,2’‘-terpyridyl N,N’,N’'-trioxide
These compounds share similar structural features but differ in the number and position of oxido groups, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific arrangement of oxido groups, which imparts distinct electronic properties and reactivity.
特性
CAS番号 |
78017-86-4 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC名 |
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C15H11N3O3/c19-16-10-3-1-6-12(16)14-8-5-9-15(18(14)21)13-7-2-4-11-17(13)20/h1-11H |
InChIキー |
WZUNTVCUVRBSRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C(=C1)C2=CC=CC(=C3C=CC=C[N+]3=O)N2[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


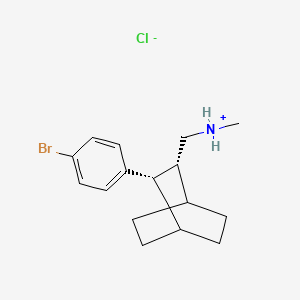
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

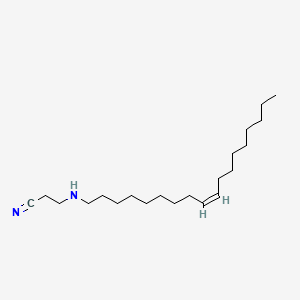
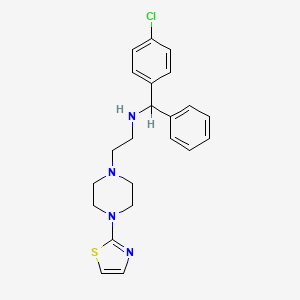
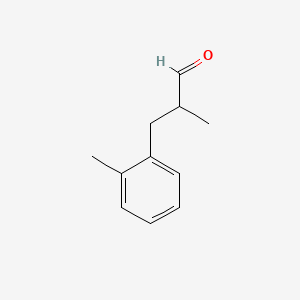
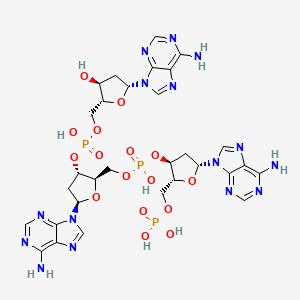
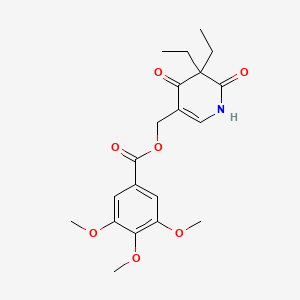
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
